4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Overview
Description
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a tert-butyl group, an ethyl group, and a sulfonamide group attached to an indole core, making it a unique and potentially valuable molecule in various fields of research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biologically vital properties and are involved in a wide range of biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Synthesis of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base like potassium carbonate.
Formation of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the molecule. Common reagents for these reactions include halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be studied for its potential biological effects.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Sulfanilamide: An antimicrobial agent with a sulfonamide group.
Uniqueness
4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is unique due to the combination of its tert-butyl, ethyl, and sulfonamide groups attached to the indole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-22-18-11-8-16(12-14(18)13-19(22)23)21-26(24,25)17-9-6-15(7-10-17)20(2,3)4/h6-12,21H,5,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVMMRRZWUOFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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